molecular formula C11H19NO3 B2727596 tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate CAS No. 1638765-26-0

tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

Cat. No.: B2727596
CAS No.: 1638765-26-0
M. Wt: 213.277
InChI Key: XXSVTBQQRZBFHL-UHFFFAOYSA-N
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Description

tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate: is a synthetic organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical syntheses. Its structure includes a tert-butyl carbamate group attached to a bicyclo[1.1.1]pentane ring, which is further substituted with a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of cyclization reactions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable base.

    Carbamate Formation: The final step involves the reaction of the hydroxymethyl-substituted bicyclo[1.1.1]pentane with tert-butyl isocyanate under mild conditions to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can undergo reduction reactions, particularly at the carbamate group, using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medical research, this compound can be used to study enzyme interactions and metabolic pathways due to its stability and reactivity. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability makes it suitable for use in various formulations and as an intermediate in large-scale chemical syntheses.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form stable covalent bonds with active sites of enzymes, inhibiting their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
  • tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate)

Uniqueness

tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is unique due to its combination of a rigid bicyclic structure and a reactive hydroxymethyl group. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds that may lack either the rigidity or the reactivity.

This detailed overview provides a comprehensive understanding of tert-Butyl (3-(hydroxymethyl)bicyclo[111]pentan-1-yl)carbamate, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-9(2,3)15-8(14)12-11-4-10(5-11,6-11)7-13/h13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSVTBQQRZBFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638765-26-0
Record name tert-butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
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